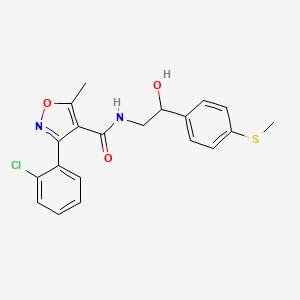
3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cellular models, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a complex structure characterized by an isoxazole ring, a chlorophenyl group, and a hydroxymethyl moiety. The synthesis typically involves multi-step organic reactions, including amide bond formation and cyclization processes.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative and apoptotic activities against various cancer cell lines. The following sections detail its mechanisms of action, effectiveness, and relevant case studies.
- Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression associated with cancer cell proliferation and survival .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to nuclear disintegration in cancer cells, indicating apoptosis. This was confirmed through DAPI staining techniques that highlighted the loss of DNA integrity in treated cells .
- Targeting Specific Pathways : The compound is believed to act through the HSP90 and TRAP1 mediated signaling pathways, which are critical for maintaining cancer cell viability. Compounds exhibiting high selectivity for TRAP1 demonstrated superior anticancer activity .
Efficacy in Cellular Models
A series of experiments were conducted using various cancer cell lines to evaluate the efficacy of this compound:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and HEK-293 (normal human embryonic kidney cells).
- IC50 Values : The inhibitory concentration required to reduce cell viability by 50% was determined for several derivatives:
| Compound | IC50 (mg/mL) | Cell Line |
|---|---|---|
| 7a | 0.12 | HCT-116 |
| 7g | 0.12 | HCT-116 |
| 7d | 0.81 | HCT-116 |
Study 1: Antiproliferative Activity
In a recent study, a library of compounds derived from the parent structure was synthesized and screened for antiproliferative activity against HCT-116 cells. Twelve out of twenty-four compounds showed significant inhibitory actions, with two compounds (7a and 7g) displaying the highest activity at an IC50 of 0.12 mg/mL .
Study 2: Selectivity Testing
Further investigations assessed the selectivity of these compounds towards cancer cells compared to non-cancerous HEK-293 cells. Results indicated that the tested compounds selectively inhibited cancer cell growth without affecting normal cells significantly, underscoring their therapeutic potential .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-12-18(19(23-26-12)15-5-3-4-6-16(15)21)20(25)22-11-17(24)13-7-9-14(27-2)10-8-13/h3-10,17,24H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZOJACDOFCMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(C=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













